2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
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Description
2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA is a selective inhibitor of the protein tyrosine kinase (PTK) c-Met, which is involved in the regulation of cell growth, differentiation, and survival.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis and evaluation of antimicrobial and hemolytic activities of various acetamide derivatives. For instance, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed that these compounds possess significant antimicrobial activity against selected microbial species, highlighting their potential in developing new antimicrobial agents (Gul et al., 2017).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of novel chemical entities targeting anticancer, anti-inflammatory, and analgesic activities is a significant area of research. A particular study aimed to develop new 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrating that these compounds exhibit promising anticancer and anti-inflammatory properties (Rani et al., 2014).
Neuroprotective and Antiviral Effects
The synthesis and evaluation of novel compounds for their therapeutic efficacy in treating neurological conditions and viral infections have been explored. For example, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).
Nonlinear Optical Properties
The investigation of nonlinear optical properties of organic crystals, including acetamide derivatives, is crucial for developing new materials for photonic devices. A study on the nonlinear optical properties of two crystalline acetamide structures suggested their potential application in optical switches, modulators, and optical energy applications (Castro et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-6-4-16(5-7-18)14-22(28)24-19-3-1-2-17(15-19)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h1-9,15H,10-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVAQLJFSRTROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide |
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